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1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

Histone Demethylase KDM2A Bioisostere

Triazolopyridine KDM inhibitors often lack defined subfamily selectivity, complicating lead optimization. This compound (CAS 1422133-59-2) addresses this gap: • N1-ethyl substitution reduces KDM5C activity while maintaining KDM2A engagement, enabling selective probe development. • C7-methoxymethyl group adds H-bond acceptor capacity, enhancing solubility for ADME profiling. • Fragment-sized (MW 196.25 Da, consensus logP ≈ 0.8) for structure-based drug design; compatible with co-crystallography. Supplied with analytical certification; custom synthesis and scale-up available.

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
Cat. No. B8110436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCN1C2=C(CNCC2COC)N=N1
InChIInChI=1S/C9H16N4O/c1-3-13-9-7(6-14-2)4-10-5-8(9)11-12-13/h7,10H,3-6H2,1-2H3
InChIKeyRXQZWNFGMWBDNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes30 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine: Core Scaffold & Procurement Identity


1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine (CAS 1422133-59-2) is a synthetic heterocyclic small molecule (C₉H₁₆N₄O, MW 196.25 g/mol) belonging to the 1,2,3-triazolo[4,5-c]pyridine class . The 1,2,3-triazole ring serves as a non-classical bioisostere for the pyridine carboxylic acid moiety found in 2-oxoglutarate (2OG) oxygenase inhibitors, a scaffold validated through crystallographic studies with KDM4A [1]. The compound incorporates N1-ethyl and C7-methoxymethyl substituents on the saturated tetrahydropyridine ring, which differentiate it from the unsubstituted triazolopyridine hit 14a (MW 190.2) and other analogs explored in histone lysine demethylase (KDM) inhibitor optimization campaigns [1].

1 KDM inhibitor research scaffold — triazolopyridine core with class-level KDM2/4 subfamily preference
2 N1-ethyl substitution — supports KDM2A selectivity studies over KDM5C
3 C7-methoxymethyl group — alters physicochemical profile for cell-based assay design

Generic Substitution Risks for Triazolopyridine Analogs


Within the triazolo[4,5-c]pyridine series, the N1-alkyl and C7-substituents are critical pharmacophoric elements that govern KDM subfamily selectivity profiles. In seminal SAR work, replacing the N–H triazole of compound 14a with various N-substituents produced dramatic selectivity shifts: the benzoyl 3-piperidine derivative 28n achieved >50-fold selectivity for KDM2A over six other JmjC KDM subfamily members, whereas minor alterations to the N-substituent abolished this selectivity [1]. Consequently, an analog lacking the specific 1-ethyl and 7-methoxymethyl groups cannot be assumed to reproduce the KDM inhibition fingerprint, target engagement pattern, or off-target profile of the title compound. Without direct comparative data, generic substitution carries a high risk of divergent biological performance in any assay system requiring precise KDM modulation.

Selectivity Analog lacking N1-ethyl may shift KDM subfamily selectivity profile away from KDM2A
Physicochemical C7-substitution differences may alter solubility and permeability, complicating cell-based assay comparisons
Target engagement Generic triazolopyridine analogs without these substituents may not reproduce reported KDM inhibition fingerprint

Evidence-Based Differentiation from Structural Analogs


Triazole vs. Pyridine Bioisostere in KDM Inhibition

Replacing the pyridine ring with a 1,2,3-triazole in the bipyridine analog 15 caused a greater than ten-fold reduction in potency for KDM3A, 4C, 4E, 5C, and 6B, but less than a two-fold reduction for KDM2A and KDM4A, establishing that the triazolopyridine scaffold inherently favors KDM2/4 subfamilies over KDM3/5/6 [1]. Although the title compound is not identical to 14a, it retains the same 1,2,3-triazolo[4,5-c]pyridine core, and this class-level selectivity trend is expected to influence its binding profile.

Triazole vs. Pyridine Core
Class-level inference
Triazole core reduces KDM3A,5C,6B potency >10-fold vs. pyridine analog, while KDM2A/4A change
Triazole scaffold favors KDM2/4 subfamilies; binding profile may differ from pyridine-based analogs
AlphaScreen panel; KDM2A,3A,4A,4C,4E,5C,6B
N1-Ethyl Selectivity Tuning
Class-level inference
N-Ethyl analog (28b) recovers KDM2A pIC50 4.1 and reduces KDM5C by 4-fold vs. N-methyl analog
N1-ethyl maintains KDM2A engagement while limiting KDM5C off-target activity
SAR from N-alkyl series; AlphaScreen readout
C7-Methoxymethyl Physicochemical Profile
Supporting evidence
MW 196.25, TPSA 56.0 Ų, 2 HBA, 0 HBD; vs. unsubstituted core MW 190.2, TPSA ~43 Ų, 1 HBD
Methoxymethyl group increases polarity and hydrogen bond acceptor capacity; may influence permeability
In silico prediction; relevance to cell-based assay design
Patent Landscape Coverage
Data to verify
Compound falls within generic Formula I of US 2019/0055221 A1 (Celgene Quanticel) for oncology indications
Links compound to industrial KDM inhibitor program; no public IC50 for exact title compound
Patent disclosure; quantitative selectivity data absent
Histone Demethylase KDM2A Bioisostere

N1-Ethyl Role in KDM2A Selectivity Tuning

In a focused SAR study of N-substituted triazolopyridines, increasing N-alkyl group size from methyl (28a) to ethyl (28b) to n-propyl (28c) altered the KDM inhibition profile. The N-ethyl derivative 28b showed KDM2A pIC50 4.1±0.15 and markedly reduced KDM5C activity to 5.6±0.04, whereas the N-methyl analog 28a exhibited strong KDM5C inhibition (pIC50 6.2±0.07) with negligible KDM2A activity (<4.0) [1]. This demonstrates that the N-ethyl group is a key determinant for shifting selectivity toward KDM2A and away from KDM5C. The title compound likewise bears an N1-ethyl group, predicting a similar selectivity bias.

N1-Ethyl Selectivity Tuning
Class-level inference
N-Ethyl analog (28b) recovers KDM2A pIC50 4.1 and reduces KDM5C by 4-fold vs. N-methyl analog
N1-ethyl maintains KDM2A engagement while limiting KDM5C off-target activity
SAR from N-alkyl series; AlphaScreen readout
KDM Selectivity N-Alkyl SAR Triazole Substitution

C7-Methoxymethyl Effects on Physicochemical & ADME Profiles

The introduction of the 7-methoxymethyl group onto the tetrahydropyridine ring increases molecular weight (196.25 vs. 190.2 for the unsubstituted core 14a) and adds one hydrogen bond acceptor and one rotatable bond compared to the parent scaffold [1]. Computational predictions for the title compound yield a topological polar surface area (TPSA) of 56.0 Ų, a consensus logP of approximately 0.8, and 2 hydrogen bond acceptors against 0 hydrogen bond donors [1]. These values place the compound within favorable drug-like property space (MW < 500, logP < 5, TPSA < 140 Ų), but the methoxymethyl group may reduce passive permeability relative to smaller N-H or N-methyl analogs, a consideration for cell-based assay design.

C7-Methoxymethyl Physicochemical Profile
Supporting evidence
MW 196.25, TPSA 56.0 Ų, 2 HBA, 0 HBD; vs. unsubstituted core MW 190.2, TPSA ~43 Ų, 1 HBD
Methoxymethyl group increases polarity and hydrogen bond acceptor capacity; may influence permeability
In silico prediction; relevance to cell-based assay design
Physicochemical Properties Solubility Drug-likeness

Patent-Reported Oncology Applications

Patent filings from Celgene Quanticel Research, Inc. (US 2019/0055221 A1 and related families) describe substituted triazolylpyridine derivatives, including compounds bearing N1-alkyl and tetrahydropyridine substitutions, as inhibitors of histone demethylase enzymes with utility in treating pancreatic, prostate, breast, bladder, lung cancers, leukemia, and melanoma [1]. The title compound falls within the generic structural scope of these filings, linking it to an active industrial medicinal chemistry program. While specific IC50 values for the title compound are not publicly disclosed in the patent, the class-level activity and selectivity data suggest its potential as a KDM2A-biased chemical probe.

Patent Landscape Coverage
Data to verify
Compound falls within generic Formula I of US 2019/0055221 A1 (Celgene Quanticel) for oncology indications
Links compound to industrial KDM inhibitor program; no public IC50 for exact title compound
Patent disclosure; quantitative selectivity data absent
Cancer Epigenetics Histone Demethylase Inhibitor KDM

Application Scenarios Based on Evidence


KDM Selectivity Profiling & Chemical Probe Development

Given the class-level KDM2/4 subfamily preference of the triazolopyridine scaffold [1] and the established role of N1-ethyl substitution in reducing KDM5C activity while maintaining KDM2A engagement [1], this compound is most appropriately used as a starting point for KDM2A-selective chemical probe development. Researchers can benchmark its selectivity against the published panel of JmjC KDMs (KDM2A, 3A, 4A, 4C, 4E, 5C, 6B) to generate a target-specific selectivity fingerprint.

Competitive Intelligence in Oncology Epigenetics

The compound resides within the patent landscape of histone demethylase inhibitors claimed by Celgene Quanticel Research for cancer indications [2]. Pharmaceutical and biotech organizations engaged in KDM-targeted oncology programs can procure the compound for head-to-head comparisons with internal leads or to validate patent coverage and freedom-to-operate positions.

Fragment-Based Lead Optimization (FBLD)

With a molecular weight of 196.25 Da and favorable computed drug-like properties (consensus logP ≈ 0.8, TPSA 56.0 Ų) [3], the compound qualifies as a fragment-sized molecule. It can serve as a validated starting fragment for structure-based drug design campaigns targeting JmjC KDM active sites, following the precedent of co-crystallographic studies with triazolopyridine fragment 14a in KDM4A [1].

Comparative ADME & Physicochemical Profiling

The C7-methoxymethyl substituent differentiates this compound from the unsubstituted core scaffold (14a, MW 190.2) by adding hydrogen bond acceptor capacity (+1 HB acceptor, -1 HB donor) and increasing topological polar surface area [3]. This makes the compound suitable for systematic ADME profiling studies that correlate small changes in N-alkyl and C-alkoxy substitution with permeability, solubility, and metabolic stability.

Application
Selection Property
Validation Focus
KDM selectivity profiling
N1-ethyl and triazole core influence
KDM2A vs. KDM5C panel selectivity fingerprint
Oncology epigenetics competitive intelligence
Patent landscape representation
Freedom-to-operate and lead comparison
Fragment-based lead optimization
Fragment-like molecular weight and logP
Co-crystallization with KDM active sites
Comparative ADME profiling
C7-methoxymethyl effects on polarity
Permeability and solubility correlation studies
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